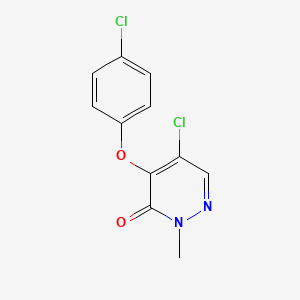
1-(4-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine, commonly known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of IPP is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of neurotransmitters in the brain. IPP has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to regulate mood, emotions, and behavior.
Biochemical and Physiological Effects:
Studies have shown that IPP exhibits a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. IPP has also been found to possess potent antimicrobial activity against a wide range of bacteria and fungi. In addition, the compound has been found to exhibit anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IPP is its broad-spectrum biological activity. The compound has been found to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of IPP is its relatively low water solubility, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on IPP. One area of interest is the development of IPP analogs with improved biological activity and water solubility. Another area of interest is the investigation of the potential therapeutic applications of IPP in the treatment of various diseases, including cancer, depression, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of IPP and its effects on neurotransmitter systems in the brain.
In conclusion, IPP is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits a wide range of biological activities and has been found to be a potent inhibitor of monoamine oxidase. Further research is needed to fully understand the mechanism of action of IPP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of IPP involves the reaction of 1-(4-isopropoxybenzoyl)piperazine with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
IPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antidepressant properties. The compound has also been found to be a potent inhibitor of monoamine oxidase, an enzyme that plays a key role in the metabolism of neurotransmitters.
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)26-18-10-8-17(9-11-18)21(24)23-14-12-22(13-15-23)19-6-4-5-7-20(19)25-3/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDMOUYVARQAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(propan-2-yloxy)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5689437.png)
![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)


![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)

